molecular formula C33H59NO4 B1584955 Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 36265-41-5

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B1584955
CAS No.: 36265-41-5
M. Wt: 533.8 g/mol
InChI Key: VEUDMQNHACTHAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate typically involves the reaction of 1-Dodecanol and Methyl acetoacetate . The reaction conditions and specific steps are as follows:

    Starting Materials: 1-Dodecanol and Methyl acetoacetate.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product’s formation.

    Industrial Production: In industrial settings, the synthesis is scaled up, and the reaction is optimized for higher yields and purity. The process involves using large reactors and precise control of reaction parameters.

Chemical Reactions Analysis

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediate
DHP serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds. For instance, it is utilized in the production of antihypertensive agents and other therapeutic drugs due to its ability to modify biological activity through structural changes.

2. Stabilizer in Drug Formulations
DHP acts as a stabilizer in drug formulations, enhancing the stability and bioavailability of active ingredients. This application is crucial in the development of long-lasting medications that require stable formulations over time.

Material Science Applications

1. Polymer Additive
In materials science, DHP is used as an additive in polymer formulations. Its incorporation improves the mechanical properties and thermal stability of polymers, making them suitable for high-performance applications such as automotive and aerospace components.

2. Coatings and Sealants
DHP's hydrophobic characteristics make it an excellent candidate for use in coatings and sealants. It can enhance water resistance and durability, which are critical properties for protective coatings used in construction and automotive industries.

Case Studies

Study Application Findings
Pharmaceutical Development Synthesis of Antihypertensive AgentsDHP was successfully used as an intermediate, leading to compounds with improved efficacy and reduced side effects .
Polymer Engineering Enhancement of Polymer PropertiesResearch demonstrated that adding DHP increased tensile strength and thermal stability by 25% compared to control samples .
Coating Formulations Development of Water-Resistant CoatingsA study found that coatings incorporating DHP exhibited significantly improved water resistance and longevity under environmental stress tests .

Safety Considerations

While DHP is generally considered safe for handling, it is essential to follow appropriate safety protocols due to its classification under GHS as a substance requiring caution (GHS09). Proper storage conditions should be maintained to avoid degradation or hazardous reactions.

Mechanism of Action

The mechanism of action of Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its role as a hydrogen source in various chemical reactions. It participates in organocatalytic reductive amination and conjugate reduction reactions . The compound interacts with molecular targets and pathways involved in these reactions, facilitating the transfer of hydrogen atoms to the substrates.

Comparison with Similar Compounds

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific applications in pharmaceutical synthesis and its ability to act as a versatile intermediate in various chemical reactions.

Biological Activity

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (DHP) is a compound of considerable interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on a review of current literature and research findings.

  • Molecular Formula : C33H59NO4
  • Molecular Weight : 533.83 g/mol
  • CAS Number : 36265-41-5
  • Melting Point : 93-94 °C
  • Boiling Point : 603.3 °C (predicted)
  • Density : 0.954 g/cm³ (predicted)
  • LogP : 11.85

DHP is characterized as a light yellow-green powder with a purity of over 97%. It is soluble in organic solvents and has been noted for its stability under various conditions .

DHP acts primarily through its role as a pharmaceutical intermediate, influencing various biological pathways. Its structure allows it to interact with cellular receptors and enzymes, particularly in metabolic processes. The compound has shown promise as an inhibitor of specific enzymes, including α-glucosidase, which is crucial for carbohydrate metabolism.

Case Studies and Research Findings

  • α-Glucosidase Inhibition :
    • A study synthesized a series of diethyl derivatives of 1,4-dihydropyridine and evaluated their inhibitory effects on yeast α-glucosidase. DHP demonstrated significant inhibition, suggesting potential applications in managing diabetes by regulating blood sugar levels .
  • Antioxidant Properties :
    • Research indicates that DHP exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using various in vitro assays .
  • Antimicrobial Activity :
    • Preliminary studies have shown that DHP possesses antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Applications

Given its biological activities, DHP can be utilized in various fields:

  • Pharmaceuticals : As an intermediate in drug synthesis for diabetes management and antioxidant formulations.
  • Food Industry : Potential use as a preservative due to its antimicrobial properties.
  • Cosmetics : Incorporation into formulations aimed at reducing oxidative stress on the skin.

Summary of Research Findings

Study FocusFindingsReference
α-Glucosidase InhibitionSignificant inhibition observed
Antioxidant ActivityEffective free radical scavenger
Antimicrobial ActivityInhibitory effects on bacterial strains

Properties

IUPAC Name

didodecyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H59NO4/c1-5-7-9-11-13-15-17-19-21-23-25-37-32(35)30-27-31(29(4)34-28(30)3)33(36)38-26-24-22-20-18-16-14-12-10-8-6-2/h34H,5-27H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDMQNHACTHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=C(NC(=C(C1)C(=O)OCCCCCCCCCCCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H59NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189804
Record name Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36265-41-5
Record name 3,5-Didodecyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36265-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036265415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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